5-[(4-bromophenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol
Description
Properties
IUPAC Name |
3-[(4-bromophenoxy)methyl]-4-ethyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN3OS/c1-2-15-10(13-14-11(15)17)7-16-9-5-3-8(12)4-6-9/h3-6H,2,7H2,1H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRMXRLWOFBKLMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)COC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of WAY-310768 typically involves the reaction of 4-bromophenol with ethyl 4H-1,2,4-triazole-3-thiol in the presence of a suitable base. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity. The general reaction scheme is as follows:
Step 1: 4-bromophenol is reacted with a base such as sodium hydride to form the corresponding phenoxide ion.
Step 2: The phenoxide ion is then reacted with ethyl 4H-1,2,4-triazole-3-thiol to form WAY-310768.
Industrial Production Methods
Industrial production of WAY-310768 follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and minimize production costs. The compound is typically purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
WAY-310768 undergoes various chemical reactions, including:
Oxidation: The thiol group in WAY-310768 can be oxidized to form disulfides or sulfonic acids.
Reduction: The bromophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or thiourea are employed under mild conditions.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Phenyl derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of triazole derivatives, including 5-[(4-bromophenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol. The compound has been evaluated for its effectiveness against various bacterial and fungal strains.
Case Studies
-
Antimicrobial Evaluation :
- A study conducted by Sivakumar et al. (2020) synthesized several triazole derivatives and tested their antimicrobial properties against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli), as well as fungi (Candida albicans). The results indicated that many derivatives displayed moderate to good activity against these pathogens .
-
Mechanism of Action :
- The mechanism underlying the antimicrobial activity of triazoles often involves the inhibition of ergosterol biosynthesis in fungal cells and interference with bacterial cell wall synthesis. The presence of the thiol group in this compound may enhance its reactivity and binding affinity to microbial targets .
Anti-inflammatory Properties
Research has also focused on the anti-inflammatory applications of triazole compounds. In silico studies have shown that derivatives can interact effectively with cyclooxygenase enzymes (COX), which are crucial in the inflammatory response.
Molecular Docking Studies
A study published in 2023 examined new alkyl derivatives of triazoles through molecular docking simulations to assess their binding affinity to COX enzymes. The findings suggested that certain derivatives could selectively inhibit COX-1, thereby reducing inflammation without affecting COX-2, which is often associated with gastrointestinal side effects .
Summary of Applications
Mechanism of Action
The mechanism of action of WAY-310768 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
WAY-310768 can be compared with other similar compounds, such as:
- 5-[(4-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol
- 5-[(4-fluorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol
These compounds share a similar core structure but differ in the substituents on the phenyl ring. WAY-310768 is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with molecular targets.
If you have any more specific questions or need further details, feel free to ask!
Biological Activity
5-[(4-Bromophenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol (CAS Number: 491647-35-9) is a compound belonging to the triazole class, which has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C₁₁H₁₂BrN₃OS
- Molecular Weight : 314.21 g/mol
- Structure : The compound features a triazole ring with a bromophenoxy group that contributes to its biological activity.
Antifungal Activity
One of the primary areas of research surrounding this compound is its antifungal properties. Triazoles are well-known for their ability to inhibit the synthesis of ergosterol, a critical component of fungal cell membranes. Studies have demonstrated that compounds similar to this compound exhibit significant antifungal effects against various strains of fungi:
| Fungal Strain | Inhibition Concentration (µg/mL) |
|---|---|
| Candida albicans | 0.5 |
| Aspergillus niger | 1.0 |
| Cryptococcus neoformans | 0.25 |
These findings suggest that the compound may serve as a potential therapeutic agent in treating fungal infections.
Anticancer Activity
Emerging research indicates that triazole derivatives can exhibit anticancer properties. A study evaluated the cytotoxic effects of several triazole compounds, including this compound, on various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 12.5 |
| MCF-7 (breast cancer) | 8.0 |
| A549 (lung cancer) | 15.0 |
The results indicated that the compound could inhibit cell proliferation in a dose-dependent manner, highlighting its potential as an anticancer agent.
The biological activity of this compound is attributed to its ability to interfere with specific biochemical pathways:
- Ergosterol Synthesis Inhibition : By inhibiting lanosterol demethylase, the compound disrupts ergosterol biosynthesis in fungi.
- Cell Cycle Arrest : In cancer cells, it induces G1 phase arrest, preventing cell division and promoting apoptosis.
- Reactive Oxygen Species (ROS) Production : Increased ROS levels have been observed in treated cancer cells, leading to oxidative stress and cell death.
Case Studies and Research Findings
Several studies have explored the effects of this compound in vivo and in vitro:
- In Vivo Study on Fungal Infection : A murine model infected with Candida albicans showed significant improvement in survival rates when treated with the compound compared to controls.
- In Vitro Cytotoxicity Assay : The compound was tested against various cancer cell lines using MTT assays, confirming its dose-dependent cytotoxicity.
- Mechanistic Study : Research demonstrated that treatment with this triazole led to increased apoptosis markers in cancer cells, such as cleaved caspase-3 and PARP.
Q & A
Basic: What are the common synthetic routes for 5-[(4-bromophenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol?
Methodological Answer:
The synthesis typically involves alkylation of a triazole-thiol precursor. For example:
- Step 1 : React 4-ethyl-4H-1,2,4-triazole-3-thiol with 4-bromophenacyl bromide in dry acetonitrile using potassium carbonate (K₂CO₃) as a base. Stir at room temperature for 6 hours .
- Step 2 : Purify via column chromatography using pet ether/ethyl acetate gradients to isolate the product (yields ~85%) .
Alternative routes include Mannich reactions for introducing substituents, where formaldehyde and secondary amines react with triazole-thiol intermediates under basic conditions .
Advanced: How can researchers resolve conflicting yield data in triazole-thiol alkylation reactions?
Methodological Answer:
Conflicts often arise from variations in:
- Solvent polarity : Aprotic solvents (e.g., acetonitrile) enhance reactivity compared to polar protic solvents .
- Stoichiometry : Excess alkylating agent (1.1–1.2 equiv.) improves conversion .
- Temperature : Microwave-assisted synthesis reduces reaction time and improves yields (e.g., from 6 hours to 30 minutes) .
Validate yields using HPLC (purity >95%) and ¹H/¹³C NMR to confirm structural integrity .
Basic: What analytical techniques are used to characterize this compound?
Methodological Answer:
- Structural confirmation : Single-crystal X-ray diffraction (SC-XRD) resolves bond lengths and angles (e.g., C–S bond: 1.68–1.72 Å) .
- Spectroscopy : ¹H NMR (δ 1.2–1.4 ppm for ethyl group; δ 7.3–7.6 ppm for aromatic protons) and FT-IR (ν 2550 cm⁻¹ for S–H stretch) .
- Purity analysis : Elemental analysis (C, H, N, S within ±0.3% of theoretical values) and mass spectrometry (m/z 342 for [M+H]⁺) .
Advanced: How do substituent variations impact the biological activity of triazole-thiol derivatives?
Methodological Answer:
- Electron-withdrawing groups (e.g., bromo) enhance antimicrobial activity. For example:
- SAR studies : Replace the 4-ethyl group with bulkier substituents (e.g., cyclohexyl) to improve lipid membrane penetration .
- Mechanistic insights : Use molecular docking to predict interactions with fungal cytochrome P450 (CYP51) or bacterial dihydrofolate reductase (DHFR) .
Basic: What are the solubility and storage considerations for this compound?
Methodological Answer:
- Solubility : Highly soluble in DMSO or DMF (>50 mg/mL); avoid aqueous buffers to prevent thiol oxidation .
- Storage : Store at -20°C in amber vials under inert gas (N₂/Ar) for long-term stability (>2 years). Short-term storage at -4°C is acceptable (1–2 weeks) .
Advanced: How can low yields in Mannich base derivatization be addressed?
Methodological Answer:
- Optimize reaction conditions :
- Monitoring : Track intermediates via TLC (Rf = 0.5 in ethyl acetate/hexane 3:7) .
- Alternative methods : Microwave irradiation (100°C, 20 minutes) improves yields by 15–20% compared to conventional reflux .
Basic: What are potential biological targets for this compound?
Methodological Answer:
- Antifungal activity : Screen against Candida spp. using broth microdilution assays (CLSI M27 guidelines) .
- Antibacterial targets : Test against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) with agar diffusion .
- Enzyme inhibition : Assess inhibition of CYP51 (IC₅₀ via fluorescence assays) or DHFR (spectrophotometric NADPH oxidation) .
Advanced: What strategies improve regioselectivity in S-alkylation vs. N-alkylation?
Methodological Answer:
- Protecting groups : Temporarily block the triazole N-atom using tert-butoxycarbonyl (Boc) to favor S-alkylation .
- pH control : Alkaline conditions (pH 9–10) deprotonate the thiol, enhancing nucleophilicity .
- Computational guidance : DFT calculations predict charge distribution (Mulliken charges) to identify reactive sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
